Ferric Phosphate

Iron bioavailability Food fortification Nanostructured materials

Generic ferric phosphate fails in battery applications due to uncontrolled surface area and metallic contaminants. BenchChem supplies battery-grade FePO₄ (CAS 10402-24-1) engineered as a precise LiFePO₄ cathode precursor. - Controlled P/Fe molar ratio (1.001-1.05) and SSA (25-65 m²/g) for consistent nano-LFP synthesis. - Total trace metals ≤100 ppm; chloride and sulfate ≤50 ppm each, eliminating performance-degrading magnetic impurities. - Also available: nanostructured food-grade FePO₄ with SSA ≥100 m²/g, achieving 72% relative bioavailability vs. ferrous sulfate.

Molecular Formula FeO4P
Molecular Weight 150.82 g/mol
CAS No. 10402-24-1
Cat. No. B078767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric Phosphate
CAS10402-24-1
SynonymsFePO4
ferric phosphate
ferric phosphate dihydrate
ferric phosphate hydrate
ferric phosphate, lithium salt
Li3Fe2(PO4)3
lithium ferric phosphate
Molecular FormulaFeO4P
Molecular Weight150.82 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Fe]
InChIInChI=1S/Fe.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3
InChIKeyWBJZTOZJJYAKHQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Phosphate Technical Baseline


Ferric phosphate (CAS 10402-24-1), also known as iron(III) phosphate (FePO₄), is an inorganic compound belonging to the class of transition metal phosphates [1]. It exists as a yellowish-white to buff-colored powder that is insoluble in water but soluble in strong mineral acids . The compound exhibits polymorphism, with four known anhydrous FePO₄ crystal phases and two polymorphs of the dihydrate FePO₄·2H₂O, namely orthorhombic strengite and monoclinic phosphosiderite [2]. These distinct structural forms can be selectively synthesized via controlled pH and temperature precipitation conditions [3], a feature with direct implications for industrial procurement and performance in downstream applications.

Crystal Phase Polymorph selection: orthorhombic strengite or monoclinic phosphosiderite
Synthesis Controlled via pH and temperature precipitation
Solubility Water-insoluble; soluble in strong mineral acids

Ferric Phosphate: Why Generic Substitution Fails


Generic substitution of ferric phosphate (FePO₄) is contraindicated due to substantial, quantifiable performance heterogeneity arising from differences in specific surface area (SSA), particle morphology, trace metal contamination, and crystal phase purity [1]. For instance, the relative iron bioavailability in humans of bulk FePO₄ (SSA ~25 m²/g) is negligible for nutritional purposes, whereas nanostructured FePO₄ with an SSA of 188 m²/g achieves 72% relative bioavailability compared to ferrous sulfate [2]. Similarly, battery-grade FePO₄ requires a precisely controlled molar ratio of phosphorus to iron (1.001 to 1.05) and surface area (25–65 m²/g) to function as an effective precursor for nano-sized lithium iron phosphate (LFP) cathodes [3]. Trace metal impurities, particularly magnetic metallic contaminants, are detrimental to electrochemical performance and must be rigorously excluded—a specification not met by commodity or food-grade material . Furthermore, the relative potency as a nutritional iron source varies widely among ferric salts; ferric phosphate demonstrates significantly lower iron outcomes than ferric pyrophosphate in direct comparative animal studies, while also exhibiting a distinct gastrointestinal side effect profile compared to more soluble ferrous salts [4].

Nanostructured FePO₄ (high SSA)
Bulk FePO₄ (low SSA)
Iron absorption may shift substantially with surface area; low-SSA material may show minimal bioavailability in models
Battery-grade FePO₄
Food- or commodity-grade FePO₄
Trace metal contamination and uncontrolled P/Fe ratio may degrade electrochemical performance
Ferric pyrophosphate (FePP)
Ferric phosphate (FePO₄)
Hemoglobin regeneration endpoints may differ; FePP may yield higher iron outcomes in cereal-based models

Ferric Phosphate Comparative Evidence


Nanostructured vs Bulk Iron Bioavailability

The relative iron bioavailability of ferric phosphate is critically dependent on its specific surface area (SSA) and particle morphology. In a randomized, cross-over stable-isotope study in iron-deficient anemic women, absorption and subsequent erythrocyte iron utilization from 57Fe-labeled nanostructured FePO₄ (FePO₄-NP) with an SSA of 188 m²/g was 5.4-fold higher than that from bulk FePO₄ with an SSA of 25 m²/g [1]. The same study reported that FePO₄-NP with an SSA of 98 m²/g exhibited 2.8-fold higher absorption than bulk FePO₄ [2]. Furthermore, the FePO₄-NP with an SSA of 188 m²/g achieved 72% relative bioavailability compared to the reference compound ferrous sulfate (FeSO₄) [3].

Iron Bioavailability
Head-to-head
5.4× higher absorption (SSA 188 m²/g vs bulk 25 m²/g); 72% relative bioavailability vs FeSO₄
Supports surface-area-dependent bioavailability review
Iron-deficient anemic women, stable-isotope cross-over study
Iron bioavailability Food fortification Nanostructured materials

LFP Cathode Precursor Purity Requirements

Ferric phosphate intended for use as a precursor in the synthesis of lithium iron phosphate (LiFePO₄) cathode materials must meet stringent purity and morphological specifications that are not required for commodity or food-grade material. Battery-grade FePO₄ is specified at ≥99.9% trace metals basis with total trace metal impurities ≤100 ppm, including critical limits for chloride (≤50 ppm), sulfate (≤50 ppm), and individual cation contaminants (e.g., Al, Ca, Cd, Cr, K, Mg, Mn, Na, Ni, Pb, Zn each ≤10–20 ppm) . Patent specifications for high-purity crystalline ferric phosphate dihydrate further require a molar ratio of phosphorus to iron from about 1.001 to about 1.05 and a surface area from about 25 m²/g to about 65 m²/g, with the material being substantially free of metallic or magnetic impurities [1].

Cathode Purity Spec
Class-level
≥99.9% trace metals; P/Fe 1.001–1.05; SSA 25–65 m²/g; Cl⁻ ≤50 ppm; SO₄²⁻ ≤50 ppm
Critical for LFP precursor synthesis; verify lot analysis
Patent and datasheet specifications; class-level inference
Lithium-ion batteries Cathode materials Trace metal analysis

Ferric Pyrophosphate vs Ferric Phosphate Iron Outcomes

In a 21-day direct comparative feeding study using extruded fortified rice in weanling male Sprague Dawley rats, ferric pyrophosphate (FePP) produced significantly better iron outcomes than ferric phosphate (FePO₄) [1]. Hemoglobin levels were significantly higher in the FePP and micronized FePP groups compared to the FePO₄ and control AIN-93G groups [2]. Hepatic (liver) iron levels were significantly higher in the FePP, micronized FePP, and FePP with citric acid and trisodium citrate groups compared to the FePO₄ and control groups [3]. The study concluded that FePP leads to better iron outcomes than FePO₄ when used as an iron fortificant in extruded rice [4].

Iron Fortification
Head-to-head
FePP: higher hemoglobin and hepatic iron vs FePO₄ in rat model
Reported endpoint difference; application-dependent
21-day extruded rice study; p
Phosphate Binding
Class-level
85–180 mg phosphate bound per g Fe; net absorption reduction 18–33 mg/d
Supports phosphate-binding evaluation in renal models
Azotemic rat study; ferric salts class inference
Iron Retention Rank
Head-to-head
Rank: ferric chloride > sodium ferric orthophosphate = ferric phosphate > reduced iron > sodium iron pyrophosphate
Intermediate rank in iron retention model
Anemic rat model; exact values not reported
Iron fortification Hemoglobin regeneration Comparative bioavailability

Phosphate Binding Capacity of Ferric Salts

Ferric compounds, including ferric phosphate precursors (ferric citrate, ferric ammonium citrate, and ferric chloride), demonstrate clinically meaningful phosphate binding activity in the gastrointestinal tract [1]. Balance studies in azotemic rats (average creatinine clearance 3.3 mL/min/kg) maintained on a 1.02% phosphorus diet showed that net intestinal phosphate absorption was significantly lower for ferric-treated groups than control groups (p ≤0.02): 75.6 mg/d for ferric ammonium citrate, 77.0 mg/d for ferric citrate, and 62.5 mg/d for ferric chloride, compared to 95.3 mg/d for the control group [2]. Phosphate binding was estimated at 85 to 180 mg per gram of elemental iron, which is comparable to other phosphate binding agents [3].

Phosphate Binding
Class-level
85–180 mg phosphate bound per g Fe; net absorption reduction 18–33 mg/d
Supports phosphate-binding evaluation in renal models
Azotemic rat study; ferric salts class inference
Phosphate binders Hyperphosphatemia Chronic kidney disease

Intermediate Iron Retention Among Ferric Salts

In a classic comparative study evaluating the effectiveness of various iron compounds in promoting iron retention and hemoglobin regeneration in anemic rats, ferric phosphate ranked intermediate in potency [1]. The various iron compounds tested showed the following order of effectiveness: ferric chloride > sodium ferric orthophosphate = ferric phosphate > reduced iron > sodium iron pyrophosphate [2]. This ranking establishes ferric phosphate as more effective than reduced elemental iron and sodium iron pyrophosphate, but less effective than ferric chloride and equivalent to sodium ferric orthophosphate under the test conditions [3].

Iron Retention Rank
Head-to-head
Rank: ferric chloride > sodium ferric orthophosphate = ferric phosphate > reduced iron > sodium iron pyrophosphate
Intermediate rank in iron retention model
Anemic rat model; exact values not reported
Iron retention Hemoglobin regeneration Comparative effectiveness

Ferric Phosphate Application Scenarios


LFP Cathode Precursor for Li-Ion and Na-Ion Batteries

Ferric phosphate with purity ≥99.9% trace metals basis (total trace metals ≤100 ppm), chloride ≤50 ppm, sulfate ≤50 ppm, and a controlled P/Fe molar ratio of 1.001–1.05 and surface area of 25–65 m²/g is the established precursor for synthesizing nano-sized lithium iron phosphate (LiFePO₄) cathode materials for lithium-ion and sodium-ion batteries [1]. The FePO₄/C electrode demonstrates an initial discharging capacity of 151 mAh g⁻¹ at 20 mA g⁻¹ with 94% capacity retention over 160 cycles . Procurement must specify battery-grade or high-purity crystalline material substantially free of metallic or magnetic impurities; generic or food-grade FePO₄ is unsuitable due to performance-degrading contaminants .

Nanostructured Iron Fortification & Supplementation

Nanostructured ferric phosphate (FePO₄-NP) with a specific surface area (SSA) of 98–188 m²/g achieves 2.8- to 5.4-fold higher iron absorption compared to bulk FePO₄ (SSA ~25 m²/g) in iron-deficient anemic women . The 188 m²/g formulation attains 72% relative bioavailability compared to ferrous sulfate (FeSO₄) [1]. Absorption occurs via the divalent metal transporter-1 (DMT1) pathway with biodistribution similar to FeSO₄ and no abnormal iron deposition . For procurement in food fortification or nutritional supplements, specifying SSA ≥100 m²/g is essential; bulk or commodity FePO₄ provides negligible nutritional iron absorption .

Phosphate Binder for Hyperphosphatemia in CKD

Ferric compounds, including ferric phosphate precursors (ferric citrate, ferric ammonium citrate, ferric chloride), demonstrate phosphate binding capacity of 85–180 mg per gram of elemental iron . In azotemic rat models, these ferric salts reduced net intestinal phosphate absorption from 95.3 mg/d (control) to 62.5–77.0 mg/d (p ≤0.02) [1]. This binding capacity is comparable to other established phosphate binding agents . Ferric salts also provide concurrent iron supplementation, potentially addressing iron-deficiency anemia in chronic kidney disease patients .

Iron Fortificant in Cereal-Based Products

Ferric phosphate demonstrates intermediate iron retention and hemoglobin regeneration potency compared to other ferric salts, ranking equally with sodium ferric orthophosphate and superior to reduced iron and sodium iron pyrophosphate in anemic rat models . However, direct comparative studies indicate that ferric pyrophosphate (FePP) yields significantly higher hemoglobin and hepatic iron levels than FePO₄ in extruded rice fortification applications [1]. Ferric phosphate offers favorable organoleptic properties (minimal off-flavors and no discoloration) compared to more soluble ferrous salts, making it suitable for applications where sensory neutrality is prioritized over maximal bioavailability . Procurement decisions should weigh the trade-off between sensory compatibility and iron bioavailability.

Application
Selection Property
Validation Focus
Cathode precursor research for Li-ion/Na-ion batteries
Battery-grade purity and controlled P/Fe ratio
Trace metal analysis, electrochemical cycling
Iron absorption research in fortified foods
Nanostructured morphology, SSA ≥100 m²/g
In vitro/in vivo iron bioavailability assays
Phosphate-binding evaluation in renal models
Ferric salt phosphate-binding capacity
Net phosphate absorption and iron supplementation endpoints
Iron fortificant evaluation in cereal matrices
Intermediate iron bioavailability, sensory neutrality
Hemoglobin regeneration and organoleptic stability tests

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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